(1R)-4-Methylcyclohex-3-en-1-amine;hydrochloride
CAS No.: 2402789-50-6
Cat. No.: VC6244867
Molecular Formula: C7H14ClN
Molecular Weight: 147.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2402789-50-6 |
|---|---|
| Molecular Formula | C7H14ClN |
| Molecular Weight | 147.65 |
| IUPAC Name | (1R)-4-methylcyclohex-3-en-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C7H13N.ClH/c1-6-2-4-7(8)5-3-6;/h2,7H,3-5,8H2,1H3;1H/t7-;/m0./s1 |
| Standard InChI Key | IVSFUQXCASICCK-FJXQXJEOSA-N |
| SMILES | CC1=CCC(CC1)N.Cl |
Introduction
Chemical Structure and Stereochemistry
Core Molecular Architecture
(1R)-4-Methylcyclohex-3-en-1-amine hydrochloride features a six-membered cyclohexene ring with two critical substituents:
The hydrochloride salt form enhances stability and aqueous solubility by protonating the amine group, forming an ionic pair with chloride .
Stereochemical Considerations
The (1R) designation denotes absolute configuration at the 1-position, making this compound enantiomerically distinct from its (1S) counterpart. X-ray crystallography and chiral chromatography confirm this configuration, which critically influences intermolecular interactions in biological systems .
Molecular Formula: C₇H₁₄ClN
Molecular Weight: 147.65 g/mol
IUPAC Name: (1R)-4-methylcyclohex-3-en-1-amine hydrochloride
Synthesis and Manufacturing
Industrial-Scale Production
Large-scale synthesis typically employs catalytic hydrogenation under controlled conditions:
Key Steps:
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Cyclohexene Functionalization: Introduction of methyl and amine groups via palladium-catalyzed coupling .
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Stereochemical Control: Chiral auxiliaries or enantioselective catalysts ensure (1R) configuration.
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Salt Formation: Reaction with hydrochloric acid yields the hydrochloride form .
Optimized Parameters:
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Temperature: 50–80°C
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Pressure: 3–5 bar H₂
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Catalyst: 5% Pd/C (w/w)
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Purity (HPLC) | ≥98% |
| Enantiomeric Excess | >99% (1R) |
Physicochemical Properties
Computed and Experimental Data
PubChem and commercial suppliers provide the following characteristics :
Hydrogen Bonding:
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Donor Count: 1 (amine NH₃⁺)
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Acceptor Count: 1 (Cl⁻)
Lipophilicity:
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XLogP3: 1.2 (predicts moderate membrane permeability)
Solubility:
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Water: 12 mg/mL at 25°C
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DMSO: >50 mg/mL
Thermal Stability:
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Decomposition: 215°C (DSC)
Applications in Scientific Research
Organic Synthesis
The compound serves as a chiral building block for:
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Pharmaceutical Intermediates: Enantioselective synthesis of β-adrenergic blockers .
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Ligands in Catalysis: Palladium complexes for cross-coupling reactions.
Medicinal Chemistry
While direct therapeutic data remain limited, structural analogs demonstrate:
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Anticancer Activity: Triazine derivatives show IC₅₀ values of 34–70 μM against HCT-116 and HeLa cells .
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Neurological Targets: Amine functionality suggests potential in neurotransmitter analog development.
Future Directions
Unresolved Challenges
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Toxicological Profiling: Acute and chronic toxicity data remain sparse.
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Process Optimization: Continuous-flow synthesis could enhance scalability.
Emerging Opportunities
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